molecular formula C13H10F2N2O4 B2721520 3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034309-66-3

3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2721520
CAS No.: 2034309-66-3
M. Wt: 296.23
InChI Key: CHMXNNIJCSQETP-UHFFFAOYSA-N
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Description

The compound “3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione” has the molecular formula C13H10F2N2O4 . It has an average mass of 296.226 Da and a mono-isotopic mass of 296.060852 Da .

Scientific Research Applications

Synthesis and Transformation

  • Conventional and Microwave-Assisted Synthesis

    Substituted 3-amino-oxazolidin-2,4-diones are prepared through reactions involving cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines. These compounds are then transformed into N',N'-disubstituted alpha-hydroxyhydrazides using sodium methoxide in methanol, showcasing the versatility of oxazolidine derivatives in synthesis (Kurz & Widyan, 2005).

  • Microwave-Assisted Synthesis of Fused Heterocycles

    The synthesis of trifluoromethyl derivatives incorporating various azole moieties demonstrates the utility of oxazolidine derivatives in creating compounds with potential biological activity. This process highlights the compound's role as a precursor in constructing complex heterocyclic structures (Shaaban, 2008).

Agricultural and Antimicrobial Applications

  • Famoxadone - A New Agricultural Fungicide

    Famoxadone, derived from the oxazolidinone class, showcases excellent control of various plant pathogens. This application underlines the compound's significance in developing new fungicides with broad-spectrum activity (Sternberg et al., 2001).

  • Potential Antimicrobial Agents

    The synthesis of novel oxazolidinone derivatives for antimicrobial evaluation suggests their importance in medicinal chemistry. These derivatives exhibit significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Devi et al., 2013).

Mechanistic Insights and Chemical Transformations

  • Ring Enlargements and Contractions: The study of reactions between 1,3-oxazolidine-2,4-diones and 3-amino-2H-azirines reveals mechanisms involving ring enlargement and contraction. This research provides valuable insights into the reactivity and transformation pathways of oxazolidine derivatives, contributing to the understanding of their chemical behavior (Ametamey & Heimgartner, 1990).

Properties

IUPAC Name

3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O4/c14-9-2-1-7(3-10(9)15)12(19)16-4-8(5-16)17-11(18)6-21-13(17)20/h1-3,8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMXNNIJCSQETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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